(3S,4R)-Tofacitinib

Catalog No.
S001716
CAS No.
1092578-48-7
M.F
C16H20N6O
M. Wt
312.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4R)-Tofacitinib

CAS Number

1092578-48-7

Product Name

(3S,4R)-Tofacitinib

IUPAC Name

3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1

InChI Key

UJLAWZDWDVHWOW-DGCLKSJQSA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Synonyms

3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Description

Tofacitinib(CP-690550 citrate) is a novel inhibitor of JAK3 with IC50 of 1 nM, 20- to 100-fold less potent against JAK2 and JAK1.IC50 value: 1 nM [1]Target: JAK3in vitro: CP-690550 is a specific, orally inhibitor of JAK3, it is 20- to 100-fold less potent for JAK2 and JAK1 with IC50 of 20 nM and 112 nM, respectively. CP-690550 doesn/'t have potent activity against 30 other kinases (all median IC50 > 3000 nM). CP-690,550 inhibits IL-2–induced proliferation with 30-fold greater potency than its effects on GM-CSF–induced proliferation [1]. CP-690550 effectively inhibits a murine mixed lymphocyte reaction (MLR) (IC50 = 91 nM) [2]. CP-690550 potently inhibits IL-4 induced upregulation of CD23 (IC50=57 nM) and class II major histocompatibility complex (MHCII) expression (IC50=71 nM) on murine B cells [3].in vivo: In a murine model of heterotopic heart transplantation (DBA2 donor heart into C57/BL6 host), CP-690550 results in a dose-dependent increase in survival of transplanted hearts.The EC50 (drug concentration in blood at which 50% of mice will maintain their graft for >28 days) to be ~60 ng/mL.CP-690550 prevents rejection of allogeneic kidneys in nonhuman primate (NHPs, macaca fascicularis) (MST of 62 and 83 days for the 50 to 100 ng/ml groups and 200 to 400 ng/ml groups, respectively) [1]. Mice chronically dosed with CP-690550 (1.5-15 mg/kg/day) demonstrates dose and time-dependent alterations in lymphocyte subsets when examined by flow cytometry. The most dramatic change observed is a 96% reduction in splenic NK1.1+TCRb-cell numbers following 21 days of treatment. Delayed-type hypersensitivity (DTH) responses in sensitized mice are reduced in a dose-dependent manner following treatment with CP-690550 (1.87–30 mg/kg, s.c.). Extended survival of neonatal Balb/c hearts implanted into the ear pinna of MHC mismatched C3H/HEN mice is observed with CP-690550 monotherapy (10–30 mg/kg/day), but improved upon combination with cyclosporin (10 mg/kg/day) [2].

(3S,4R)-Tofacitinib is a selective inhibitor of Janus kinases, particularly Janus kinase 1 and Janus kinase 3. It is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Tofacitinib works by interrupting the JAK-STAT signaling pathway, which is crucial for mediating inflammatory responses in the body. Its chemical formula is C16H20N6OC_{16}H_{20}N_{6}O with a molar mass of approximately 312.377 g/mol .

  • (3S,4R)-Tofacitinib lacks significant biological activity. The mechanism of action of the active form, (3R,4R)-Tofacitinib, involves inhibiting JAK enzymes, which play a crucial role in cytokine signaling pathways. By blocking JAK activity, Tofacitinib dampens the immune response, making it useful in treating autoimmune diseases [].
  • Since (3S,4R)-Tofacitinib has minimal activity, safety concerns are likely minimal compared to the active form.
  • However, as a derivative of Tofacitinib, it's recommended to handle it with care following standard laboratory safety protocols.
  • Stereochemistry and Activity: Tofacitinib is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. The commercially available drug Tofacitinib is a mixture of these enantiomers, with the (3R,4R)-enantiomer being the more active form. (3S,4R)-Tofacitinib has a weaker affinity for the target protein, Janus Kinase (JAK), compared to its counterpart [].

Research Applications:

Despite its lower activity, (3S,4R)-Tofacitinib can be a valuable tool in scientific research for several reasons:

  • Baseline Comparison

    (3S,4R)-Tofacitinib serves as a control molecule when studying the effects of (3R,4R)-Tofacitinib. By comparing the activity of both forms, researchers can isolate the specific effects of the active enantiomer [].

  • Understanding Stereochemistry

    Studying the difference in activity between the two enantiomers can provide insights into the role of stereochemistry in drug action. This knowledge is crucial for the development of new, more targeted medications [].

  • Impurity Detection

During its synthesis and metabolism. The synthesis typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and crystallization processes. For example, the preparation method includes a desalting reaction involving ethylcyanoacetate, triethylamine, and pyridine under controlled temperature conditions .

In vivo, tofacitinib is metabolized predominantly by cytochrome P450 enzymes (CYP3A4 and CYP2C19), leading to various metabolites that may also exhibit biological activity .

Tofacitinib exhibits significant biological activity by inhibiting the JAK-STAT signaling pathway, which is integral to the immune response. By blocking Janus kinases, tofacitinib reduces the phosphorylation of signal transducers and activators of transcription (STATs), thereby diminishing inflammatory cytokine signaling . This mechanism has made it effective in treating conditions characterized by excessive inflammation.

Common adverse effects include headaches, diarrhea, nausea, and increased susceptibility to infections due to its immunosuppressive action . More serious side effects can include hyperlipidemia and an elevated risk of thromboembolic events .

The synthesis of (3S,4R)-tofacitinib involves several key steps:

  • Protection of Functional Groups: Initial compounds undergo protection to prevent unwanted reactions.
  • Coupling Reactions: Reactants are coupled using reagents like triethylamine and pyridine.
  • Desalting Reaction: This step involves removing salts formed during the reaction.
  • Crystallization: The final product is purified through crystallization methods to achieve high purity levels.

The specific conditions for these reactions can vary based on the desired yield and purity of the final product .

Tofacitinib is primarily utilized in clinical settings for:

  • Rheumatoid Arthritis: Reduces symptoms and disease progression.
  • Psoriatic Arthritis: Alleviates joint pain and skin lesions.
  • Ulcerative Colitis: Helps manage inflammation in the gastrointestinal tract.
  • Polyarticular Course Juvenile Idiopathic Arthritis: Provides relief in pediatric patients with this condition .

It serves as an alternative for patients who do not respond adequately to traditional disease-modifying antirheumatic drugs.

Tofacitinib has been studied for its interactions with various medications due to its metabolism through cytochrome P450 enzymes. Notably:

  • CYP3A4 Inhibitors: Co-administration with potent inhibitors like ketoconazole can increase plasma concentrations of tofacitinib, necessitating dosage adjustments.
  • Immunosuppressants: Concurrent use with other immunosuppressive agents raises the risk of infections .
  • Live Vaccines: Patients on tofacitinib should avoid live vaccines due to immunocompromised status.

These interactions highlight the importance of careful monitoring when prescribing this medication.

Several compounds exhibit similar mechanisms or therapeutic uses as (3S,4R)-tofacitinib. Below are some notable examples:

Compound NameMechanismIndicationsUniqueness
BaricitinibJanus kinase inhibitorRheumatoid arthritisMore selective for JAK1 and JAK2
UpadacitinibJanus kinase inhibitorRheumatoid arthritisHigher selectivity for JAK1
FilgotinibJanus kinase inhibitorRheumatoid arthritisSelective for JAK1 with different dosing
RuxolitinibJanus kinase inhibitorMyelofibrosisPrimarily targets JAK1 and JAK2 in hematopoiesis

Tofacitinib's unique profile lies in its balanced inhibition of both JAK1 and JAK3, making it effective across a range of autoimmune conditions while maintaining a distinct side effect profile compared to other Janus kinase inhibitors .

Industrial-Scale Synthesis Strategies

The industrial-scale synthesis of (3S,4R)-tofacitinib presents significant challenges due to the presence of two consecutive stereocenters on the piperidine ring, requiring sophisticated synthetic strategies that can deliver both high yields and excellent stereoselectivity at commercial scale [1] [2]. The evolution of manufacturing processes has been driven by the need to overcome the inherent difficulties associated with producing this structurally complex active pharmaceutical ingredient.

The foundational industrial approach, developed by Pfizer in 2003, established the picoline route as the benchmark for large-scale synthesis [1] [3]. This methodology begins with 4-picoline as the starting material and employs a sequential benzylation, hydroboration, oxidation, and reductive amination strategy. The process delivers compound 10 in 92% yield with a cis:trans ratio of 86:14, though subsequent chiral resolution is required to achieve the desired enantiomeric purity [1] [3]. The reaction sequence has been optimized for kilogram-scale production, with careful attention to process parameters such as pH control during oxidation steps and the use of calcium chloride to minimize hydrogen gas evolution during work-up procedures [3].

A significant advancement in industrial synthesis was achieved through the development of the two-step process by Patil and colleagues, which demonstrated an overall yield of 26% while producing compound 5 with 98.6% enantiomeric excess [1] [4]. This approach utilizes 3-amino-4-methylpyridine as the starting material and employs in situ formation of N-acylated intermediates, followed by acid treatment and reductive amination using sodium borohydride in the presence of titanium tetraisopropoxide. The process offers several advantages including the elimination of expensive metal catalysts and the ability to avoid isolation of multiple intermediates without compromising the required active pharmaceutical ingredient purity [1] [4].

The Mitsunobu-based approach developed by Maricán represents an alternative strategy that achieves a 9.5% overall yield through a convergent synthesis [1] [5]. This methodology employs tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate as a key intermediate, which is obtained through a six-step sequence involving selenoxide elimination and Grignard methyl cuprate addition with greater than 94% diastereomeric excess [1] [5]. The approach demonstrates the feasibility of using Boc-protection instead of the conventional benzyl protection strategy, providing opportunities for process diversification in industrial settings.

Recent advances in enzymatic synthesis have demonstrated remarkable potential for industrial application, with engineered imine reductases achieving 74% yield, greater than 99.9% enantiomeric excess, and 98:2 diastereoselectivity at challenging substrate loadings of 110 grams per liter [6]. This biocatalytic approach represents a significant advancement in green chemistry applications for pharmaceutical manufacturing, offering the potential for reduced environmental impact and improved process economics.

Catalytic Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation has emerged as a pivotal technology for the stereoselective synthesis of (3S,4R)-tofacitinib intermediates, offering the potential to circumvent the need for chiral resolution while maintaining high stereochemical fidelity [7] [8] [9]. The development of efficient hydrogenation protocols has been particularly challenging due to the substrate complexity and the requirement for simultaneous control of multiple stereocenters.

The rhodium-catalyzed asymmetric hydrogenation using the (2S,4S)-ptbp-skewphos ligand system represents a breakthrough in tetrasubstituted enamine hydrogenation [9] [10]. This catalyst system, comprising [Rh(cod)((2S,4S)-ptbp-skewphos)]OTf in combination with potassium carbonate under hydrogen pressure, achieves full conversion with 95% enantiomeric excess under optimized reaction conditions of 50°C and 1.0 megapascal hydrogen pressure in isopropanol [9] [10]. The mechanistic studies using phosphorus nuclear magnetic resonance spectroscopy have revealed the formation of a unique rhodium catalyst complex that enables the exceptional stereoselectivity observed in this transformation [9] [10].

The development of rhodium-ArcPhos catalyst systems has demonstrated unprecedented efficiency in the asymmetric hydrogenation of tetrasubstituted enamides, achieving turnover numbers up to 10,000 while maintaining excellent enantioselectivities of 97% enantiomeric excess [8] [11]. This stereoelectronically designed ligand system takes advantage of conformational control and electronic effects to achieve remarkable catalyst performance, enabling practical synthesis of the Janus kinase inhibitor with high efficiency [8] [11].

Iridium-catalyzed asymmetric hydrogenation has shown exceptional promise for the synthesis of tetrasubstituted alkene precursors to tofacitinib intermediates [12] [13]. The phosphine-oxazoline ligand systems achieve 99% conversion with 98% enantiomeric excess and greater than 20:1 diastereoselectivity under mild reaction conditions [12]. The ability of iridium catalysts to operate under neutral conditions provides significant advantages in preventing epimerization of sensitive intermediates, which has been a persistent challenge in alternative approaches [12].

Dynamic kinetic resolution protocols coupled with asymmetric reductive amination have demonstrated remarkable efficiency in producing key tofacitinib intermediates [7] [14]. This approach allows the preferential formation of a single product from four possible diastereomers starting from racemic ketone substrates. The iridium catalyst system discovered through high-throughput screening enables this transformation with exceptional stereochemical control, providing access to the desired stereoisomer with high efficiency [7] [14].

Enantiomeric Resolution Techniques

Enantiomeric resolution remains a critical component of tofacitinib manufacturing processes, despite ongoing efforts to develop direct asymmetric synthesis routes [1] [2]. The selection of appropriate resolution techniques significantly impacts both the overall process economics and the environmental footprint of manufacturing operations.

Classical chiral salt resolution using L-di-p-toluoyltartaric acid has been extensively employed for the separation of benzyl piperidine intermediates [1] [2]. This methodology achieves 98.6% enantiomeric excess with a resolution yield of 37%, though the inherent yield loss associated with discarding the undesired enantiomer presents economic challenges for large-scale implementation [1] [4]. The resolution process requires careful seeding with high enantiomeric excess salt and optimized crystallization conditions to achieve maximum efficiency [1] [3].

The resolution strategy employing 2,3-dibenzoyl-D-tartaric acid represents a significant advancement in process efficiency, enabling resolution at the intermediate V stage rather than requiring early separation [15]. This approach achieves greater than 99% enantiomeric excess with resolution yields exceeding 90%, eliminating the need for chromatographic purification and significantly improving the overall process economics [15]. The delayed resolution strategy provides greater flexibility in manufacturing operations and reduces the number of required process steps [15].

Analytical chiral high-performance liquid chromatography methods have been developed for precise enantiomeric excess determination and quality control applications [3] [16]. These methods employ reversed-phase chiral columns with optimized mobile phase compositions to achieve baseline separation of tofacitinib enantiomers with detection limits suitable for regulatory compliance [3] [16]. The development of environmentally friendly detection methods has been a particular focus, with solvent consumption minimization and green chemistry principles guiding method development [3].

Enzymatic resolution techniques using engineered imine reductases have demonstrated exceptional potential for sustainable manufacturing [6] [17]. These biocatalytic systems achieve greater than 99.9% enantiomeric excess with 74% yield at industrially relevant substrate concentrations, representing a paradigm shift toward green chemistry approaches in pharmaceutical manufacturing [6]. The ability to perform dynamic kinetic resolution eliminates the theoretical yield limitation associated with classical resolution techniques [6] [17].

Critical Analysis of Patent Literature on Manufacturing Processes

The patent landscape surrounding tofacitinib manufacturing processes reveals a complex evolution of synthetic strategies driven by the need to balance process efficiency, cost-effectiveness, and environmental sustainability [4] [18] [15] [19]. Analysis of key patents provides insight into the technological progression and identifies opportunities for further innovation.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

312.16985928 g/mol

Monoisotopic Mass

312.16985928 g/mol

Heavy Atom Count

23

UNII

D2E2X7QH4A

Dates

Modify: 2023-09-12
[1]. Changelian PS, et al, Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor. Science, 2003, 302(5646), 875-878.
[2]. Kdlacz E, et al, The novel JAK-3 inhibitor CP-690550 is a potent immunosuppressive agent in various murine models. Am J Transplant, 2004, 4(1), 51-57.
[3]. Kudlacz E, et al, The JAK-3 inhibitor CP-690550 is a potent anti-inflammatory agent in a murine model of pulmonary eosinophilia.Eur J harmacol, 2008, 582(1-2), 154-161.

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